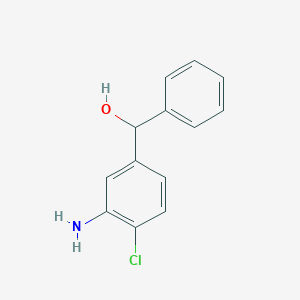![molecular formula C13H21Cl2NO2 B4445710 2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride](/img/structure/B4445710.png)
2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride
Descripción general
Descripción
2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride, also known as CBE, is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit the activity of lysosomal acid lipase (LAL). LAL is a key enzyme that plays a crucial role in the metabolism of lipids in the body, and its inhibition by CBE has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride works by binding to the active site of LAL and preventing its enzymatic activity. This leads to the accumulation of various lipids, including cholesterol esters, triglycerides, and free fatty acids, in lysosomes and other cellular compartments. The resulting lipid accumulation can have a variety of effects on cellular function, including the induction of inflammation, oxidative stress, and cell death.
Biochemical and Physiological Effects:
The inhibition of LAL by this compound has been shown to have a variety of biochemical and physiological effects, including the accumulation of lipid droplets, the induction of inflammation, the activation of autophagy, and the inhibition of cell proliferation. These effects are mediated by the accumulation of lipids in various cellular compartments, leading to changes in cellular signaling pathways and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride in lab experiments is its ability to selectively inhibit LAL without affecting other enzymes or cellular processes. This allows researchers to investigate the specific role of LAL in various cellular processes and disease states. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which can lead to cell death and other adverse effects.
Direcciones Futuras
There are several future directions for research on 2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride, including its potential as a therapeutic target for various diseases, including atherosclerosis, non-alcoholic fatty liver disease, and lysosomal storage disorders. Additionally, further research is needed to investigate the molecular mechanisms underlying the effects of this compound on lipid metabolism and cellular function, as well as its potential as a diagnostic tool for lysosomal disorders. Finally, the development of novel this compound analogs with improved efficacy and safety profiles could also be an area of future research.
Aplicaciones Científicas De Investigación
2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride has been extensively used in scientific research to investigate the role of LAL in lipid metabolism and its potential as a therapeutic target for the treatment of various diseases. Its ability to selectively inhibit LAL has been shown to have significant effects on lipid accumulation, inflammation, and cell death in various cell types, including macrophages, hepatocytes, and endothelial cells.
Propiedades
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.ClH/c1-3-11(9-16)15-8-10-5-6-13(17-4-2)12(14)7-10;/h5-7,11,15-16H,3-4,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDNGCHXKIWIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1)OCC)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(4-morpholinylmethyl)-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B4445641.png)
![1-[4-(1-pyrrolidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4445644.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenylacetamide](/img/structure/B4445653.png)
![2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4445661.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4445669.png)

![2,6-dimethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4445683.png)
![N-(2,6-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445697.png)
![2-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B4445703.png)
![6-[(3-isoxazolylmethyl)(methyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B4445712.png)
![4-[(tert-butylamino)methyl]benzoic acid hydrochloride](/img/structure/B4445718.png)

![3'-(4-fluorophenyl)-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4445730.png)
